molecular formula C14H12O2 B1194826 Phenyl phenylacetate CAS No. 722-01-0

Phenyl phenylacetate

Cat. No. B1194826
CAS RN: 722-01-0
M. Wt: 212.24 g/mol
InChI Key: USVNNHYNCCJCCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl phenylacetate involves various chemical reactions, including the differentiation of illicit phenyl-2-propanone synthesized from phenylacetic acid with acetic anhydride versus lead (II) acetate, showcasing the mechanisms behind different synthetic methods (Allen et al., 1992). Another method involves the copper(ii)-mediated amidation of phenylacetic acids toward N-substituted benzamides, presenting a complementary tool for the synthesis of secondary benzamides (Deng, Huang, & Liu, 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been explored through various studies. For instance, the synthesis of phenylacetic acid via carbonylation of benzyl chloride in the presence of a water-soluble complex provides insights into the molecular interactions and the influence of surfactants on the reaction outcome (Okano, Hayashi, & Kiji, 1994).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the photostimulated reactions of phenylacetic acid dianions with aryl halides, which demonstrate the influence of metallic cation on the regiochemistry of arylation (Nwokogu, Wong, Greenwood, & Wolfe, 2000). Another significant reaction is the copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids, highlighting a novel method for the synthesis of arylated benzothiazoles (Song, Feng, & Zhou, 2013).

Physical Properties Analysis

The physical properties of this compound and its derivatives are crucial for understanding their behavior in different conditions. Research on phenylalanine and its derivatives as versatile low-molecular-weight gelators provides valuable information on the solubility and epitaxial growth into entangled fibrillar aggregates, which are essential for applications in materials science (Das, Häring, Haldar, & Díaz Díaz, 2017).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity and stability, are integral to its applications in chemical synthesis and materials science. Studies on the photostimulated reactions of phenylacetic acid dianions with aryl halides not only shed light on its chemical reactivity but also on the potential for synthesizing complex organic molecules through novel reaction pathways (Nwokogu et al., 2000).

Scientific Research Applications

  • Cancer Treatment

    Phenylacetate shows promise as a cancer treatment, particularly for malignant gliomas and pancreatic carcinoma. It induces cytostasis and reverses malignant properties in cultured human glioblastoma cells, and systemic treatment in rats bearing intracranial gliomas results in significant tumor suppression without apparent toxicity to the host (Samid et al., 1994). Furthermore, it inhibits isoprenoid biosynthesis and suppresses the growth of human pancreatic carcinoma (Harrison et al., 1998).

  • Differentiation Inducer

    Phenylacetate is effective in inducing tumor cell maturation and is free of cytotoxic and carcinogenic effects, making it a potential candidate for cancer intervention (Samid et al., 1992).

  • Neurological Applications

    In experimental models of phenylketonuria, phenylacetate has been shown to cause damage to immature brain cells, indicating its potential use in studying the pathogenesis of this condition (Wen et al., 1980).

  • Pharmacokinetics and Toxicity Studies

    Clinical studies have evaluated the pharmacokinetics, metabolism, toxicity, and clinical activity of phenylacetate, providing crucial information for its potential therapeutic use (Thibault et al., 1995).

  • Biochemical Research

    Phenylacetate has been used in biochemical research to study its impact on glucose production and gluconeogenesis in humans, offering insights into its metabolic effects (Wajngot et al., 2000).

  • Agricultural Applications

    In agriculture, phenylacetate plays a role in plant growth and development. Research on maize has shown that phenylacetate derived from soil can stimulate vegetative growth parameters (Sarwar & Frankenberger, 1995).

  • Biotechnological and Pharmaceutical Uses

    Phenylacetate is extensively used in the biotechnological and pharmaceutical industries, particularly in the production of β-lactam antibiotics and penicillin G, due to its wide range of biological activities, including antibacterial and analgesic properties (Madan & Wasewar, 2017).

Safety and Hazards

Phenyl phenylacetate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

Phenyl phenylacetate, also known as phenylacetic acid (PAA), is a central intermediate metabolite involved in bacterial degradation of aromatic components . The primary targets of this compound are the enzymes involved in the bacterial PAA pathway . These enzymes play a crucial role in biofilm formation and antimicrobial activity .

Mode of Action

This compound interacts with its targets, the enzymes in the bacterial PAA pathway, to mediate the degradation of aromatic components . This interaction results in changes in the bacterial metabolism, affecting biofilm formation and antimicrobial activity .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial PAA pathway . This pathway mainly contains 12 enzymes and a transcriptional regulator . The strategy of this pathway is exceptional in several aspects. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics . The clearance of this compound was found to be 60-66 ml/min per m² . The half-life of this compound was found to be 55-77 minutes . The volume of distribution for this compound was found to be 7.9±3.4 l/m² .

Result of Action

The molecular and cellular effects of this compound’s action include growth inhibition and modulation of differentiation in various tumor cell lines . The growth inhibition was cytostatic with the cells arrested in the G0–1 cell phase .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of oxygen . Aerobic pathways use oxygen both for hydroxylation and for cleavage of the ring . In contrast, under anaerobic conditions, the common strategy consists of activation by CoA-thioester formation, shortening of the side chain, and energy-driven ring reduction .

Biochemical Analysis

Biochemical Properties

Phenyl phenylacetate plays a crucial role in biochemical reactions, particularly in the catabolism of aromatic compounds. It is involved in the phenylacetate catabolic pathway, where it is initially transformed into phenylacetyl-CoA. This transformation is facilitated by the enzyme phenylacetate-CoA ligase. This compound interacts with various enzymes, including multicomponent oxygenases, which hydroxylate phenylacetyl-CoA to form dihydrodiol derivatives. These interactions are essential for the subsequent steps in the catabolic pathway, leading to the breakdown of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound is involved in the degradation of aromatic compounds, which is crucial for the utilization of these compounds as carbon sources. This compound affects the expression of genes involved in the phenylacetate catabolic pathway, thereby regulating the metabolic flux through this pathway. Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites such as acetyl-CoA and succinyl-CoA .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to phenylacetyl-CoA by phenylacetate-CoA ligase. This conversion is followed by a series of enzymatic reactions, including hydroxylation by multicomponent oxygenases, which produce dihydrodiol derivatives. These derivatives undergo further transformations, leading to the cleavage of the aromatic ring and the formation of acetyl-CoA and succinyl-CoA. The binding interactions of this compound with enzymes such as phenylacetate-CoA ligase and multicomponent oxygenases are critical for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under aerobic conditions, allowing for sustained biochemical activity. Under anaerobic conditions, the degradation of this compound can lead to the accumulation of intermediate compounds, which may have long-term effects on cellular function. These temporal effects are important for understanding the dynamics of this compound in various experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the catabolism of aromatic compounds, promoting metabolic activity. At high doses, this compound may exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in the phenylacetate catabolic pathway, which includes several key enzymes and cofactors. The initial step involves the conversion of this compound to phenylacetyl-CoA by phenylacetate-CoA ligase. This is followed by hydroxylation reactions catalyzed by multicomponent oxygenases, leading to the formation of dihydrodiol derivatives. These intermediates undergo further enzymatic transformations, resulting in the production of acetyl-CoA and succinyl-CoA. The metabolic flux through this pathway is regulated by the availability of this compound and the activity of the involved enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can interact with enzymes involved in its catabolic pathway. The distribution of this compound within cellular compartments is crucial for its biochemical activity, as it needs to be localized to specific sites for effective interaction with enzymes such as phenylacetate-CoA ligase .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its catabolic pathway. This localization is essential for its activity, as it ensures that this compound is available for conversion to phenylacetyl-CoA and subsequent enzymatic reactions .

properties

IUPAC Name

phenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVNNHYNCCJCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222527
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

722-01-0
Record name Phenyl phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phenol (47.9 g) was dissolved in dichloromethane (250 ml) and pyridine (44.3 g). Phenylacetyl chloride (78.8 g) was added with stirring over 40 min., and the resulting mixture allowed to stand at room temperature for 1 hr. The mixture was washed sequentially with water, twice with dilute hydrochloric acid, once with dilute sodium hydroxide solution, and then once with saturated brine. The solution was dried and evaporated to give phenyl phenylacetate 103.3 g., m.pt 39°-41°.
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.8 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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